N,N'-Bis(4-formylphenyl)-N,N'-diphenylbenzidine
Overview
Description
N,N’-Bis(4-formylphenyl)-N,N’-diphenylbenzidine is an organic compound with the molecular formula C₂₀H₁₅NO₂This compound is characterized by its white to light yellow crystalline appearance and is primarily used in organic synthesis and materials science .
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown . Its potential effects on various biochemical pathways would depend on its specific targets, which are yet to be identified.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors These may include pH, temperature, presence of other molecules, and specific conditions within the body
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Bis(4-formylphenyl)-N,N’-diphenylbenzidine can be synthesized through various methods. One common synthetic route involves the condensation reaction of 4-aminobenzaldehyde with benzidine under acidic conditions. The reaction typically requires a solvent such as toluene and a catalyst like hydrochloric acid. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of N,N’-Bis(4-formylphenyl)-N,N’-diphenylbenzidine often involves large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The compound is then isolated and purified using techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(4-formylphenyl)-N,N’-diphenylbenzidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like bromine or nitric acid.
Major Products
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The major products depend on the substituent introduced, such as brominated or nitrated derivatives.
Scientific Research Applications
N,N’-Bis(4-formylphenyl)-N,N’-diphenylbenzidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(3-methylphenyl)-N,N’-diphenyl-1,1’-biphenyl-4,4’-diamine (TPD): Used in organic light-emitting diodes (OLEDs) for hole transport.
4,7-Bis{4-[N,N-bis(4-formylphenyl)amino]phenyl}-2,1,3-benzothiadiazole: Used in the synthesis of covalent organic frameworks.
Uniqueness
N,N’-Bis(4-formylphenyl)-N,N’-diphenylbenzidine is unique due to its dual aldehyde groups, which provide versatility in chemical reactions and applications. Its ability to form covalent bonds with various substrates makes it valuable in the synthesis of complex organic structures and materials .
Properties
IUPAC Name |
4-(N-[4-[4-(N-(4-formylphenyl)anilino)phenyl]phenyl]anilino)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H28N2O2/c41-27-29-11-19-35(20-12-29)39(33-7-3-1-4-8-33)37-23-15-31(16-24-37)32-17-25-38(26-18-32)40(34-9-5-2-6-10-34)36-21-13-30(28-42)14-22-36/h1-28H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVJDNDXIBORDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=C(C=C6)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H28N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.